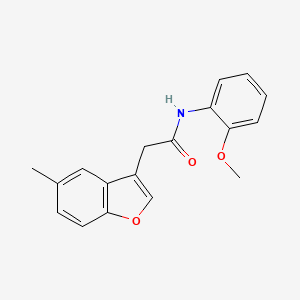
N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a benzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methoxyaniline and 5-methyl-1-benzofuran-3-carboxylic acid.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would involve scaling up the laboratory procedures with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
Chemistry
N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions of benzofuran derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with anti-inflammatory, analgesic, or anticancer properties. Its structure allows for modifications that can enhance its biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and resins with specific properties.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide exerts its effects depends on its interaction with molecular targets. The benzofuran moiety can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-(benzofuran-3-yl)acetamide: Lacks the methyl group on the benzofuran ring.
N-(2-hydroxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide: Contains a hydroxy group instead of a methoxy group on the phenyl ring.
Uniqueness
N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is unique due to the presence of both the methoxyphenyl and methylbenzofuran groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C18H17NO3/c1-12-7-8-16-14(9-12)13(11-22-16)10-18(20)19-15-5-3-4-6-17(15)21-2/h3-9,11H,10H2,1-2H3,(H,19,20) |
InChI Key |
DMNUUOZQGSUHBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















